molecular formula C16H17BrN2O3 B2743426 4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2379952-45-9

4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2743426
CAS No.: 2379952-45-9
M. Wt: 365.227
InChI Key: GUADRZQHWPGFDE-UHFFFAOYSA-N
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Description

4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a brominated furan ring, a pyridinyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic reactions. One common route includes the bromination of furan to obtain 5-bromofuran, followed by the formation of a piperidinyl intermediate. This intermediate is then reacted with a pyridinyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the furan ring .

Scientific Research Applications

4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chlorofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
  • (5-Iodofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
  • (5-Methylfuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone

Uniqueness

4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and properties. This makes it distinct from its chlorinated, iodinated, and methylated analogs, offering unique opportunities for research and application.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c17-15-4-3-14(22-15)16(20)19-9-1-2-12(10-19)11-21-13-5-7-18-8-6-13/h3-8,12H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUADRZQHWPGFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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